Reduced DAT Inhibition Potency Compared to Phenethylamine Analog BMPEA
[1-(2-Methoxyphenyl)propyl](methyl)amine (104178-98-5) demonstrates significantly reduced potency for inhibiting the Dopamine Transporter (DAT) compared to the phenethylamine analog BMPEA. This steric extension from the phenyl ring correlates with a 47% reduction in DAT inhibition potency, as measured by IC50 values .
| Evidence Dimension | DAT Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.8 μM |
| Comparator Or Baseline | BMPEA (β-Methylphenethylamine) IC50 = 0.96 μM |
| Quantified Difference | 47% reduction in potency (1.8 μM vs 0.96 μM) |
| Conditions | In vitro inhibition assay (as per cited reference [3] in source) |
Why This Matters
This quantitative difference allows researchers to select a DAT ligand with a tailored potency, enabling finer control over dopaminergic signaling in in vitro studies where a full agonist might be too strong, making it a superior tool compound for specific SAR investigations.
